molecular formula C8H7BrN2O2 B6215031 5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2731007-92-2

5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6215031
CAS No.: 2731007-92-2
M. Wt: 243.1
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Description

5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-2-bromo-4-methylphenol with urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amino groups.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the benzoxazole ring.

Scientific Research Applications

5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its derivatives may exhibit pharmacological properties that can be harnessed for therapeutic purposes.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-6-chloro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
  • 5-amino-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
  • 5-amino-6-iodo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Uniqueness

5-amino-6-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2731007-92-2

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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